Enhanced Acidity Relative to Non-Brominated Analog Enables Tuned Reactivity
4-(5-Bromothiazol-2-yloxy)phenol exhibits a predicted pKa of 9.26, which is 0.19 units lower than that of the non-brominated analog 4-(1,3-thiazol-2-yloxy)phenol (pKa 9.45) . This increased acidity, attributable to the electron-withdrawing effect of the bromine substituent, can influence ionization state at physiological pH and alter the compound's nucleophilicity and hydrogen-bonding capacity in biological systems or downstream reactions.
| Evidence Dimension | Phenolic pKa |
|---|---|
| Target Compound Data | 9.26 ± 0.15 (Predicted) |
| Comparator Or Baseline | 4-(1,3-Thiazol-2-yloxy)phenol: 9.45 ± 0.15 (Predicted) |
| Quantified Difference | ΔpKa = 0.19 lower for target |
| Conditions | Predicted pKa (ACD/Labs or similar computational method) |
Why This Matters
For procurement decisions, a lower pKa may translate to altered solubility, membrane permeability, and protein-binding profiles, making the compound more suitable for specific biological assays or synthetic sequences where a more acidic phenol is required.
